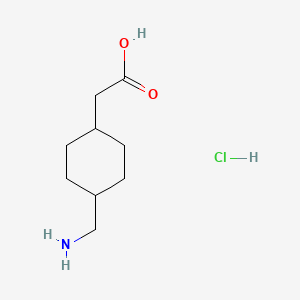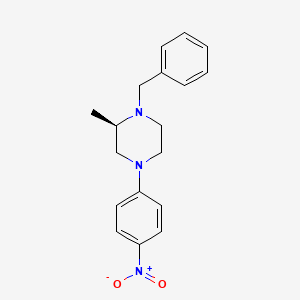![molecular formula C14H9FO4 B597942 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261941-47-2](/img/structure/B597942.png)
6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Übersicht
Beschreibung
6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is an organic compound belonging to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a fluorine atom attached to one of the benzene rings and carboxylic acid groups attached to both rings. The presence of the fluorine atom and carboxylic acid groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Wirkmechanismus
Target of Action
The primary target of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is the enzyme dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway , which is essential for the synthesis of DNA and RNA .
Mode of Action
6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid acts as a potent inhibitor of DHO-DH . By inhibiting this enzyme, the compound disrupts the de novo pyrimidine biosynthesis pathway, leading to a significant decrease in the intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . This disruption hampers the synthesis of RNA and DNA, thereby exerting a cytotoxic effect on the cells .
Biochemical Pathways
The compound primarily affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of pyrimidine nucleotides, which are essential components of DNA and RNA. By inhibiting DHO-DH, the fourth enzyme in this pathway, the compound disrupts the production of these nucleotides, leading to a depletion of critical precursors for RNA and DNA synthesis .
Pharmacokinetics
It has been observed that the compound can be administered via various routes, including intravenous (iv) infusion . The compound’s impact on bioavailability and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties require further investigation.
Result of Action
The inhibition of the de novo pyrimidine biosynthesis pathway by 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid leads to a significant reduction in the intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . This results in a 99.9% cell kill as determined by clonogenic assay . The compound’s action thus has a cytotoxic effect, making it a potential anticancer agent .
Action Environment
It’s worth noting that the compound’s cytotoxic effect can be circumvented by the addition of uridine or cytidine, which restores intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate to control levels . This suggests that the compound’s action can be influenced by the availability of certain biochemical substances in its environment.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid are largely influenced by its structure. It has been found to interact with various enzymes and proteins. For instance, it has been reported to interact with dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine biosynthesis pathway .
Cellular Effects
The effects of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid within cells and tissues involve various transporters and binding proteins. It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid and its effects on activity or function can be influenced by various factors. These could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a palladium-catalyzed coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .
Industrial Production Methods
Industrial production of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the benzene rings, the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The carboxylic acid groups can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: For coupling reactions.
Nitrating Agents: For electrophilic substitution.
Oxidizing and Reducing Agents: For oxidation and reduction reactions
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, carboxylates, and alcohols .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is unique due to the presence of both fluorine and carboxylic acid groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
3-(4-carboxyphenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-6-5-10(14(18)19)7-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAURUWJCUZANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683334 | |
| Record name | 6-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-47-2 | |
| Record name | 6-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


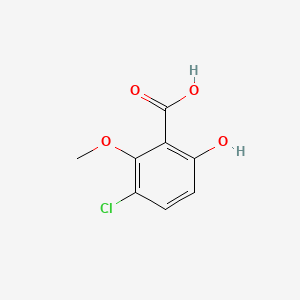



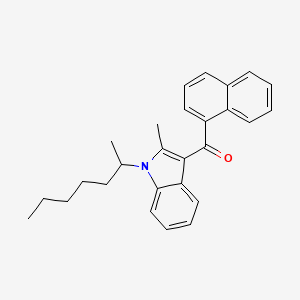

![2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597870.png)
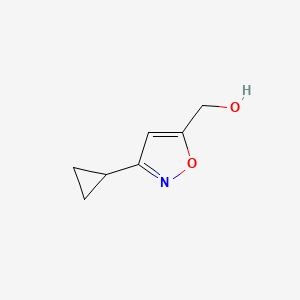
![2-(chloromethyl)-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597873.png)

![4H-thieno[3,2-b]pyrrol-5(6H)-one](/img/structure/B597877.png)

